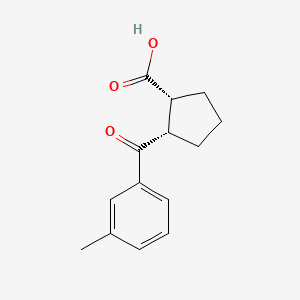

cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRAIEWQRNEROC-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641305 | |

| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732253-41-7 | |

| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal and materials chemistry. While direct literature on this specific molecule is sparse, this document outlines a robust synthetic strategy based on the well-established Friedel-Crafts acylation reaction. We delve into the mechanistic underpinnings of the synthesis, provide a meticulous, step-by-step experimental protocol, and detail the analytical workflows required for unambiguous structural and stereochemical confirmation. This guide is intended for researchers and professionals in drug development and organic synthesis, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating, reproducible process.

Introduction and Strategic Overview

Substituted cyclopentane carboxylic acids are privileged scaffolds in medicinal chemistry, often serving as conformationally constrained building blocks in the design of pharmacologically active agents.[1][2] The title compound, this compound, incorporates a flexible five-membered ring, a carboxylic acid handle for further derivatization, and an aromatic ketone, presenting a unique three-dimensional structure for molecular recognition at biological targets.

The primary synthetic challenge lies in controlling the stereochemistry to achieve the desired cis configuration, where the benzoyl and carboxylic acid groups reside on the same face of the cyclopentane ring.[3] Our proposed strategy leverages a Lewis acid-catalyzed Friedel-Crafts acylation of a cyclopentene precursor. This approach is chosen for its efficiency in forming the crucial carbon-carbon bond between the aromatic and aliphatic rings. Subsequent characterization relies on a suite of spectroscopic techniques—NMR, IR, and mass spectrometry—to confirm the molecular structure, with 2D NMR being essential for verifying the cis-stereochemistry.[3]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. However, in this context, we adapt it for the acylation of an alkene. The proposed reaction involves the acylation of cyclopent-1-ene-1-carboxylic acid with 3-methylbenzoyl chloride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

The causality for this choice is rooted in the reaction mechanism. The Lewis acid activates the 3-methylbenzoyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich double bond of the cyclopentene ring. The subsequent reaction cascade, followed by hydrolysis, is hypothesized to favor the formation of the cis product under controlled conditions, although diastereomeric mixtures are possible and require careful purification.

Reaction Mechanism Overview

The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 3-methylbenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

-

Electrophilic Attack: The π-bond of cyclopent-1-ene-1-carboxylic acid acts as a nucleophile, attacking the electrophilic acylium ion. This forms a carbocation intermediate on the cyclopentane ring.

-

Ring Closure and Proton Transfer: The reaction proceeds through a series of rearrangements and proton transfers, which are influenced by the solvent and temperature, ultimately leading to the acylated cyclopentane ring.

-

Hydrolysis: The final workup with aqueous acid hydrolyzes the intermediate complexes and protonates the carboxylate to yield the final carboxylic acid product.

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions.

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried and the system is maintained under an inert atmosphere (e.g., dry nitrogen).

-

Reagent Preparation:

-

In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

-

Addition of Acyl Chloride:

-

In the dropping funnel, dissolve 3-methylbenzoyl chloride (1.0 eq.) in 20 mL of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is an exothermic process; slow addition is crucial to prevent side reactions.[4]

-

-

Addition of Cyclopentene Precursor:

-

After the addition is complete, add a solution of cyclopent-1-ene-1-carboxylic acid (1.05 eq.) in 20 mL of anhydrous DCM dropwise over 30 minutes.

-

-

Reaction:

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Quenching:

-

Cool the reaction mixture back to 0 °C and slowly quench it by carefully pouring it over 150 g of crushed ice containing 10 mL of concentrated HCl. This hydrolyzes the aluminum complexes and protonates the product. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer three times with 50 mL portions of DCM.

-

Combine all organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will likely be a mixture of diastereomers. Purify the crude oil via column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the cis isomer.

-

Analytical Characterization Workflow

The following workflow ensures the unambiguous identification of the synthesized product.

Caption: Post-synthesis characterization workflow.

Data Interpretation and Expected Results

The following tables present hypothetical yet realistic data expected from the characterization of the title compound, based on established spectroscopic principles for analogous structures.[5][6][7]

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition.

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The calculated mass for C₁₄H₁₆O₃ [M+H]⁺ is 233.1172. The experimentally observed mass should be within a 5 ppm error margin.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.[7][8] The spectrum is expected to show characteristic absorption bands.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Very Broad |

| Carboxylic Acid C=O | Stretching | ~1710 | Strong, Sharp |

| Ketone C=O | Stretching | ~1685 | Strong, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural and stereochemical proof.[5] The cis-configuration is confirmed via a Nuclear Overhauser Effect (NOESY) experiment, which should show spatial correlation between the protons at the C1 and C2 positions of the cyclopentane ring.[3]

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | br s | 1H | H -OOC- |

| 7.80 - 7.30 | m | 4H | Ar-H |

| ~3.55 | m | 1H | -CO-CH - |

| ~3.10 | m | 1H | -COOH-CH - |

| 2.42 | s | 3H | Ar-CH₃ |

| 2.20 - 1.70 | m | 6H | Cyclopentane -CH₂ - |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~200.5 | Ketone C =O |

| ~178.0 | Carboxylic Acid C =O |

| ~138.0 | Ar-C -CH₃ |

| ~136.5 | Ar-C -CO |

| 134.0 - 128.0 | Ar-C H |

| ~52.0 | -CO-C H- |

| ~45.0 | -COOH-C H- |

| 30.0 - 22.0 | Cyclopentane -C H₂- |

| ~21.5 | Ar-C H₃ |

Conclusion

This guide presents a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By employing a well-reasoned Friedel-Crafts acylation strategy, followed by a rigorous, multi-technique analytical workflow, researchers can confidently produce and validate this valuable chemical intermediate. The detailed protocols and mechanistic insights provided herein are designed to empower scientists in the fields of organic synthesis and drug discovery to reliably access this and structurally related molecules.

References

- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. Benchchem.

- Aliphatic Friedel-Crafts reactions. Part VIII. Preparation of unsaturated ketones by the acylation of 1-alkylcyclopentenes. Journal of the Chemical Society C - RSC Publishing.

- WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents.

- Aliphatic Friedel–Crafts reactions. Part II. The acylation of cyclopentene. Journal of the Chemical Society (Resumed) - RSC Publishing.

- A route to a wide range of cyclopentanecarboxylic acids via 4-substituted camphors. Tetrahedron.

- Cyclopentane synthesis. Organic Chemistry Portal.

- trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid. Benchchem.

- A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI.

- cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid. Benchchem.

- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH.

- Friedel–Crafts Acylation. Sigma-Aldrich.

- Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.

- Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum. ChemicalBook.

- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Cyclopentylcarboxylic acid. NIST WebBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR [m.chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A, identified by CAS number 942206-85-1, is a potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] Developed by GlaxoSmithKline, this small molecule has become an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of TRPV4.[1] This guide provides a comprehensive overview of the chemical properties, mechanism of action, downstream signaling cascades, and key experimental methodologies associated with GSK1016790A, offering insights for researchers in academia and industry.

Chemical Identity and Properties

GSK1016790A is a complex small molecule with the following key identifiers and properties:

| Property | Value |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[1] |

| CAS Number | 942206-85-1[2] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂[2] |

| Molecular Weight | 655.61 g/mol |

| Synonyms | GSK101[1] |

Core Mechanism of Action: Direct TRPV4 Channel Activation

GSK1016790A functions as a direct agonist of the TRPV4 channel, a non-selective cation channel with a notable permeability to Calcium (Ca²⁺).[3] Its binding to the TRPV4 channel induces a conformational change, leading to the opening of the channel pore.[3] This event triggers a rapid and significant influx of cations, predominantly Ca²⁺, into the cell, thereby increasing the intracellular calcium concentration ([Ca²⁺]i).[3][4] This elevation in intracellular calcium is the primary event that initiates a cascade of downstream signaling pathways. The specificity of GSK1016790A for TRPV4 has been demonstrated by the absence of a response in cells lacking the channel and the blockade of its effects by TRPV4 antagonists such as HC067047 and Ruthenium Red.[3]

Quantitative Potency

GSK1016790A is distinguished by its high potency, with EC₅₀ values typically in the low nanomolar range across various cell types. This makes it a highly effective tool for studying TRPV4 function both in vitro and in vivo.[3]

| Parameter | Cell Type | Species | EC₅₀ Value |

| Ca²⁺ Influx | HEK cells expressing TRPV4 | Human | 2.1 nM[2][5] |

| Ca²⁺ Influx | HEK cells expressing TRPV4 | Mouse | 18 nM[2] |

| Ca²⁺ Influx | HeLa cells expressing TRPV4 | Human | 3.3 nM[3] |

| Cytoplasmic Aggregation | HEK293 cells expressing TRPV4 | Not Specified | 31 nM[6] |

Downstream Signaling Pathways and Physiological Consequences

The initial Ca²⁺ influx triggered by GSK1016790A-mediated TRPV4 activation initiates a variety of cell-type-dependent signaling cascades, leading to diverse physiological responses.[3]

Endothelial Cell Signaling and Vasodilation

In endothelial cells, the activation of TRPV4 by GSK1016790A is a key event in promoting vasodilation. The influx of Ca²⁺ activates downstream kinases, including Akt and AMP-activated protein kinase (AMPK).[3] This ultimately leads to the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO), a potent vasodilator.[3]

Caption: GSK1016790A-induced eNOS activation pathway in endothelial cells.

Regulation of TRPV4 Channel Trafficking

Prolonged stimulation with GSK1016790A can lead to the regulation of the TRPV4 channel's own expression on the plasma membrane. Studies have shown that GSK1016790A can induce the endocytosis of TRPV4 channels.[6][7] This process is controlled by a signaling pathway involving Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[6][7] This internalization and subsequent trafficking to recycling endosomes represents a feedback mechanism to modulate the cellular response to sustained agonist exposure.[6]

Caption: GSK1016790A-induced TRPV4 channel trafficking and desensitization pathway.

Experimental Methodologies

The potent and selective nature of GSK1016790A makes it a cornerstone for various experimental protocols aimed at investigating TRPV4 function.

Calcium Imaging

Objective: To measure the changes in intracellular calcium concentration ([Ca²⁺]i) following stimulation with GSK1016790A.[3]

Methodology:

-

Cell Preparation: Seed cells expressing TRPV4 onto glass coverslips or suitable imaging plates and culture under appropriate conditions.[8][9]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a designated period at 37°C.[3]

-

Washing: Gently wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove any excess extracellular dye.[3]

-

Baseline Measurement: Record the baseline fluorescence using a fluorescence microscope. For Fura-2, a ratiometric imaging system is employed.[3]

-

Stimulation and Recording: Add GSK1016790A to the cells and continuously record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in [Ca²⁺]i.[3]

Patch-Clamp Electrophysiology

Objective: To directly measure the ion channel currents elicited by GSK1016790A activation of TRPV4.[8][9]

Methodology:

-

Cell Preparation: Culture cells on coverslips and place them in a recording chamber on an inverted microscope stage, perfused with an extracellular solution.[3]

-

Electrode Placement: Use a glass micropipette with a fine tip (~1 µm diameter), filled with an intracellular solution, as the recording electrode.[3]

-

Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration to measure the total ionic current across the entire cell membrane.

-

Voltage Protocol and Baseline: Apply a specific voltage protocol and record the baseline current.[8][9]

-

Agonist Application: Perfuse GSK1016790A onto the cell and record the evoked currents. The characteristic outward rectification at positive voltages is a hallmark of TRPV4 activation.[8][9]

Total Internal Reflection Fluorescence (TIRF) Microscopy

Objective: To visualize and quantify the dynamics of TRPV4 channel trafficking at or near the plasma membrane in response to GSK1016790A.[6][7]

Methodology:

-

Cell Culture: Grow cells expressing fluorescently-tagged TRPV4 on high-refractive-index glass coverslips.[3]

-

Evanescent Field Generation: Direct a laser beam at the coverslip-cell interface at the critical angle to create an evanescent field, which selectively excites fluorophores within approximately 100 nm of the coverslip.[3]

-

Image Acquisition: Acquire images of the fluorescently tagged TRPV4 channels at the plasma membrane at a high frame rate using a sensitive camera (e.g., EMCCD).[3]

-

Stimulation and Recording: Add GSK1016790A and record the subsequent changes in fluorescence intensity and the behavior of individual fluorescent spots, which represent single or clustered channels.[3]

-

Data Analysis: Use image analysis software to quantify changes in TRPV4 density at the plasma membrane and analyze the dynamics of vesicular trafficking events.[3]

Caption: Simplified workflows for key experimental protocols.

Conclusion

GSK1016790A stands as a powerful and selective pharmacological probe for the TRPV4 channel. Its high potency allows for the precise activation of this channel, initiating a primary influx of Ca²⁺ that triggers a diverse array of downstream signaling pathways. These pathways, involving key cellular regulators like PKC, PI3K, RhoA, and eNOS, ultimately dictate a wide range of physiological responses, from vasodilation to the dynamic regulation of the channel's own surface expression.[3] The experimental methodologies detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of TRPV4 in health and disease. A thorough understanding of the mechanism of action of GSK1016790A is fundamental for its application in basic research and for the potential development of novel therapeutics targeting the TRPV4 channel.

References

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology. [Link]

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PubMed Central. [Link]

-

Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS One. [Link]

-

Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. PubMed Central. [Link]

-

Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. ResearchGate. [Link]

-

GSK1016790A. Wikipedia. [Link]

-

Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells. PubMed Central. [Link]

-

Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PubMed Central. [Link]

-

Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice. PubMed. [Link]

Sources

- 1. GSK1016790A - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MilliporeSigma Calbiochem TRPV4 Agonist, GSK1016790A 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 6. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 7. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 9. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, a compound of interest in medicinal chemistry due to its structural motifs suggesting potential biological activity. In the absence of extensive empirical data for this specific molecule, this document outlines a robust theoretical and practical framework for its synthesis, structural elucidation, and conformational analysis. By leveraging established principles of organic synthesis, advanced spectroscopic techniques, and computational modeling, we present a predictive yet scientifically rigorous guide for researchers. This includes a proposed stereoselective synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, and MS), a protocol for definitive stereochemical assignment using Nuclear Overhauser Effect Spectroscopy (NOESY), and a workflow for computational conformational analysis. Furthermore, we explore the potential pharmacological relevance of this molecule by drawing parallels with structurally related compounds known to exhibit biological activities, such as anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.

Introduction: Rationale and Significance

The convergence of a cyclopentanecarboxylic acid scaffold with a substituted benzoyl moiety in this compound presents a molecule with significant potential in drug discovery. Cyclopentane rings are prevalent in numerous natural products and pharmaceuticals, often serving to constrain the conformation of bioactive molecules. The keto-carboxylic acid functionality is a known pharmacophore, and substituted benzophenones are present in various biologically active compounds. The cis stereochemistry, in particular, will dictate the spatial orientation of the functional groups, which is critical for molecular recognition by biological targets.

This guide serves as a foundational resource for the synthesis and detailed structural characterization of this target molecule, providing the necessary protocols and predictive data to facilitate its investigation as a potential therapeutic agent.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence commencing with a Friedel-Crafts acylation, followed by stereoselective transformations.

Step 1: Friedel-Crafts Acylation of Cyclopentene with 3-Methylbenzoyl Chloride

The initial step involves the acylation of cyclopentene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-cyclopent-1-en-1-yl(m-tolyl)methanone.

Caption: Friedel-Crafts acylation of cyclopentene.

Experimental Protocol: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 3-methylbenzoyl chloride (1.0 equivalent) dropwise.

-

After stirring for 15 minutes, add cyclopentene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Michael Addition and Cyclization

The resulting α,β-unsaturated ketone can then be subjected to a Michael addition with a suitable nucleophile, followed by an intramolecular cyclization to form a cyclopentanone derivative with a carboxylic acid precursor.

Step 3: Stereoselective Reduction and Hydrolysis

The final steps would involve a stereoselective reduction of the ketone to introduce the desired cis stereochemistry, followed by hydrolysis of the ester to yield the final carboxylic acid. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural determination and confirmation of the stereochemistry of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are based on the analysis of structurally similar compounds, including 3-methylbenzophenone and various cyclopentanecarboxylic acid derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | ~175.0 |

| Aromatic Protons | 7.2 - 7.8 (m, 4H) | 128.0 - 138.0 |

| Methine Proton (CH-COOH) | 3.0 - 3.5 (m, 1H) | 45.0 - 50.0 |

| Methine Proton (CH-CO) | 3.5 - 4.0 (m, 1H) | 50.0 - 55.0 |

| Cyclopentane CH₂ | 1.5 - 2.2 (m, 6H) | 25.0 - 35.0 |

| Methyl (-CH₃) | ~2.4 (s, 3H) | ~21.0 |

| Ketone Carbonyl (C=O) | - | ~200.0 |

Protocol for NMR Analysis

-

Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

For stereochemical assignment, acquire a 2D NOESY spectrum.

Stereochemical Confirmation by NOESY

The cis stereochemistry can be definitively confirmed by observing a Nuclear Overhauser Effect (NOE) between the methine protons at the C1 and C2 positions of the cyclopentane ring.

Caption: Expected NOESY correlation for the cis isomer.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Fragmentation

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 248. Key fragmentation pathways would likely involve the cleavage of the benzoyl group and fragmentation of the cyclopentane ring.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 248 | [C₁₅H₁₆O₃]⁺ | Molecular Ion |

| 119 | [CH₃C₆H₄CO]⁺ | Cleavage of the bond between the cyclopentane ring and the carbonyl group |

| 91 | [CH₃C₆H₄]⁺ | Loss of CO from the 3-methylbenzoyl cation |

| 129 | [C₅H₉O₂]⁺ | Cleavage of the bond between the carbonyl carbon and the aromatic ring |

Protocol for Mass Spectrometry Analysis

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)).

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to elucidate the fragmentation pattern.

Computational Conformational Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the low-energy conformations of the molecule. The cyclopentane ring is known to adopt non-planar conformations, such as the envelope and half-chair, to relieve torsional strain.

Caption: Workflow for computational conformational analysis.

Protocol for DFT Calculations

-

Generate an initial 3D structure of this compound.

-

Perform a conformational search using a molecular mechanics force field to identify a set of low-energy conformers.

-

For each low-energy conformer, perform a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP with the 6-31G* basis set) in a computational chemistry software package like Gaussian.

-

Confirm that all optimized structures are true minima by ensuring the absence of imaginary frequencies.

-

Calculate the relative energies of the conformers to determine the most stable structures.

Potential Biological Activity and Pharmacological Relevance

The structural features of this compound suggest potential as an anti-inflammatory agent. Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, and the benzoyl moiety is present in several compounds with anti-inflammatory properties.

A plausible mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators. The carboxylic acid group can mimic the substrate, arachidonic acid, and bind to the active site of COX enzymes. The bulky benzoyl and cyclopentane groups can provide additional interactions within the enzyme's binding pocket, potentially leading to potent and selective inhibition. Ketoprofen, a well-known NSAID, also contains a benzoylphenyl moiety, further supporting this hypothesis.[1][2]

Further research could involve in vitro assays to evaluate the inhibitory activity of the title compound against COX-1 and COX-2, followed by cell-based and in vivo studies to assess its anti-inflammatory efficacy.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, structural elucidation, and computational analysis of this compound. By following the proposed protocols, researchers can efficiently synthesize and characterize this molecule, paving the way for the investigation of its potential as a novel therapeutic agent. The predictive data and methodologies outlined herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development.

References

-

Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. (2013). PubMed. Retrieved January 18, 2026, from [Link]

-

Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. (2014). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

3-Methylbenzophenone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. (2005). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

A fragmentation pathway of benzophenone formed in MS. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. (1987). PubMed. Retrieved January 18, 2026, from [Link]

-

Friedel-Crafts Acylation of Toluene. (n.d.). University of Wisconsin-Madison. Retrieved January 18, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of California, Los Angeles. Retrieved January 18, 2026, from [Link]

-

Friedel-Crafts Acylation of Toluene. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. Retrieved January 18, 2026, from [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Structure-activity relationships of phenyl- and benzoylpyrroles. (1995). PubMed. Retrieved January 18, 2026, from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

I can't understand a fragment in the Mass-Spectrum of Benzophenone. (2023). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

-

(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. (n.d.). Der Pharma Lettre. Retrieved January 18, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 18, 2026, from [Link]

-

Benzophenone. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. (2001). PubMed. Retrieved January 18, 2026, from [Link]

-

3-Methylbenzophenone. (2018). SIELC Technologies. Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Chad's Prep. Retrieved January 18, 2026, from [Link]

-

Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi. (2022). YouTube. Retrieved January 18, 2026, from [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). Cambridge Open Engage. Retrieved January 18, 2026, from [Link]

-

Disubstituted cyclohexane (video). (n.d.). Khan Academy. Retrieved January 18, 2026, from [Link]

-

A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

4.4: Conformations of Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

2.16: Conformations of Disubstituted Cyclohexanes. (2020). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

cis-2-Methylcyclopentane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

cis-(1S,2R)-2-acetylcyclopentane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel chemical entity, cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid. In the absence of established public data for this specific molecule, this document outlines a predictive analysis based on its chemical structure and details robust, field-proven experimental protocols for generating critical physicochemical data. The methodologies described herein are grounded in established principles of pharmaceutical sciences and adhere to international regulatory standards, such as those set by the International Council for Harmonisation (ICH). This guide is designed to empower researchers to systematically evaluate the developability of this compound, identify potential liabilities, and establish a foundational data package for further preclinical and clinical development.

Introduction and Physicochemical Profiling

This compound is a complex organic molecule featuring a carboxylic acid moiety, a cyclopentane ring, and a methylbenzoyl group. This unique combination of functional groups dictates its physicochemical properties, which are paramount to its behavior in biological systems and its viability as a therapeutic agent. Understanding solubility and stability is not merely a data collection exercise; it is fundamental to designing effective delivery systems, ensuring consistent therapeutic exposure, and maintaining product quality and safety.[1][2]

Structural Analysis and Predicted Properties

A proactive analysis of the molecular structure allows us to form initial hypotheses about its behavior, guiding our experimental design.

-

Acidity (pKa): The primary determinant of the compound's ionization state and, consequently, its pH-dependent solubility is the carboxylic acid group. The pKa of unsubstituted cyclopentanecarboxylic acid is approximately 4.8.[3] The presence of the electron-withdrawing benzoyl group is expected to lower this pKa, increasing its acidity. Theoretical and computational methods can provide a more precise prediction.[4][5][6][7][8] An estimated pKa in the range of 3.5-4.5 is a reasonable starting point for designing pH-solubility profiles.

-

Lipophilicity (LogP/LogD): The molecule possesses both hydrophilic (carboxylic acid) and lipophilic (methylbenzoyl, cyclopentane) regions. This amphiphilic nature suggests that its partitioning behavior (LogD) will be highly dependent on pH. At pH values significantly below the pKa, the neutral form will dominate, leading to higher lipophilicity (higher LogP) and likely lower aqueous solubility. Conversely, at pH values above the pKa, the ionized carboxylate form will prevail, increasing hydrophilicity and aqueous solubility.

-

Chromophore for UV Detection: The benzoyl group contains a chromophore, which is advantageous for quantitative analysis using HPLC with UV detection.[9] This is a critical feature for the development of assays to measure concentration in solubility and stability studies.

Aqueous Solubility Characterization

Low aqueous solubility is a primary obstacle in drug development, potentially leading to poor absorption and bioavailability.[1] A thorough assessment requires distinguishing between different types of solubility measurements.[10][11]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This measurement reflects the solubility of a compound when rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. It is a high-throughput screening method, useful for early-stage discovery to rank-order compounds.[10][12][13]

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given medium.[11] It is a lower-throughput but more definitive measurement, critical for lead optimization and preformulation development.[10][12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility. The causality behind this choice is its ability to ensure that the system reaches true equilibrium.

Methodology:

-

Preparation: Add an excess amount of the solid this compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[12] The equilibration time should be established by sampling at various time points until the concentration plateaus.[11]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration. Care must be taken to avoid precipitation during this step (e.g., by not cooling the sample).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, typically a stability-indicating HPLC-UV method.[12][14]

-

Solid-State Analysis: Analyze the remaining solid by techniques like X-Ray Powder Diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment, which could affect the solubility value.[11]

Data Presentation: pH-Solubility Profile

The quantitative results from the solubility experiments should be summarized in a clear, structured table.

| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 2.0 | 25 | [Experimental Value] | [Experimental Value] |

| 4.5 | 25 | [Experimental Value] | [Experimental Value] |

| 6.8 | 25 | [Experimental Value] | [Experimental Value] |

| 7.4 | 25 | [Experimental Value] | [Experimental Value] |

| 2.0 | 37 | [Experimental Value] | [Experimental Value] |

| 7.4 | 37 | [Experimental Value] | [Experimental Value] |

Chemical Stability Assessment and Forced Degradation

Stability testing is a non-negotiable component of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors.[2][15] Forced degradation (or stress testing) is the cornerstone of this assessment.[2][16][17] Its purpose is to intentionally degrade the molecule to identify likely degradation products and establish the stability-indicating nature of the analytical methods.[14][18][19]

Rationale for Stress Conditions

The choice of stress conditions is based on ICH guidelines and the chemical nature of the molecule.[2][20][21][22][23] The goal is to achieve between 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the parent molecule.[16]

-

Hydrolysis: The ester-like linkage of the benzoyl group to the cyclopentane ring could be susceptible to hydrolysis. Testing across a range of pH values is critical.[2][17]

-

Oxidation: The molecule may have sites susceptible to oxidation.

-

Photostability: Aromatic systems can be susceptible to photodegradation.

-

Thermal: To assess the intrinsic thermal stability of the compound.[17]

Experimental Workflow: Forced Degradation Study

The following diagram outlines a logical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

A. Hydrolytic Degradation:

-

Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).[17]

-

Incubate samples at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

-

Neutralize the acidic and basic samples before HPLC analysis to prevent damage to the column.

B. Oxidative Degradation:

-

Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[17]

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction over time by withdrawing aliquots for HPLC analysis.

C. Photodegradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20]

-

Maintain a parallel set of samples protected from light as dark controls.

-

Analyze both exposed and control samples by HPLC.

D. Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C).

-

Prepare a solution of the compound and expose it to the same temperature.

-

Analyze samples at various time points.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[14][24] HPLC is the workhorse for this task.[9][16]

Method Development Strategy:

-

Column and Mobile Phase Screening: Start with a C18 reversed-phase column and a gradient elution using a mobile phase of acetonitrile and water/buffer (e.g., phosphate or acetate) with an acidic modifier like formic acid to ensure the carboxylic acid is protonated.

-

Forced Degradation Sample Analysis: Inject the stressed samples into the HPLC system. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.[25]

-

Method Optimization: Adjust parameters such as the gradient profile, flow rate, column temperature, and mobile phase pH to improve the resolution between peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is spectrally pure and not co-eluting with any degradants. Coupling with a mass spectrometer (LC-MS) is highly valuable for peak tracking and identification of degradation products.[9]

Caption: Decision workflow for SIM development.

Conclusion and Forward Look

This guide provides a scientifically rigorous and practical framework for the essential characterization of this compound. By systematically executing the described protocols for solubility and stability, researchers can generate a high-quality, reliable data package. This information is fundamental for making informed decisions in the drug development process, from lead optimization and formulation design to the establishment of appropriate storage conditions and shelf-life. The principles and methodologies outlined here serve as a robust starting point for any new chemical entity, ensuring that foundational knowledge is built on a bedrock of scientific integrity and regulatory awareness.

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

- Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Journal of Physical Chemistry A.

- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

- ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. ICH.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).

- Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ResearchGate.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Stability Indicating HPLC Method Development – A Review. IJTSRD.

- Q1A (R2) A deep dive in Stability Studies. YouTube.

- Development and Validation of HPLC Stability-Indicating Assays. ResearchGate.

- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal.

- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.

- Stability Indicating HPLC Method Development and Validation. SciSpace.

- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal.

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.

- DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters.

- Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.

- A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery.

- Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate.

- Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review.

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 7. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 8. jchemlett.com [jchemlett.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. enamine.net [enamine.net]

- 13. inventivapharma.com [inventivapharma.com]

- 14. ijtsrd.com [ijtsrd.com]

- 15. youtube.com [youtube.com]

- 16. scispace.com [scispace.com]

- 17. onyxipca.com [onyxipca.com]

- 18. pharmtech.com [pharmtech.com]

- 19. researchgate.net [researchgate.net]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 21. database.ich.org [database.ich.org]

- 22. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. ikev.org [ikev.org]

- 24. researchgate.net [researchgate.net]

- 25. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Biological Activity of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic Acid Derivatives

This guide provides a comprehensive technical overview of the potential biological activities of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid and its derivatives. Directed at researchers, scientists, and professionals in drug development, this document synthesizes established pharmacological principles to postulate the therapeutic potential of this class of compounds and details the experimental methodologies required for their evaluation.

Introduction

The compound this compound belongs to a class of molecules that share structural similarities with known non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, its architecture, featuring a carboxylic acid group and a benzoyl moiety, is reminiscent of ketoprofen, a widely used NSAID.[1][2] Ketoprofen and similar compounds exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3][4][5] This structural analogy forms the basis for the hypothesized biological activities of this compound derivatives, which are anticipated to include anti-inflammatory, analgesic, and potentially anticancer properties. This guide will explore these potential activities, their underlying mechanisms, and the rigorous experimental protocols necessary to validate these hypotheses.

Postulated Biological Activities and Mechanisms of Action

Based on the structural relationship to known NSAIDs, the primary biological activities of this compound derivatives are predicted to be anti-inflammatory and analgesic.

Anti-inflammatory Activity: Targeting the Prostaglandin Synthesis Pathway

Inflammation is a complex biological response to harmful stimuli, and prostaglandins, particularly prostaglandin E2 (PGE2), are principal mediators of this process.[6][7] The synthesis of PGE2 is initiated by the release of arachidonic acid from cell membranes, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[8][9][10] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][4]

It is hypothesized that this compound derivatives act as inhibitors of COX enzymes, with a potential for selective inhibition of COX-2. By blocking the active site of COX enzymes, these compounds would prevent the synthesis of prostaglandins, thereby reducing the cardinal signs of inflammation: redness, swelling, heat, and pain.[2]

Figure 1: Hypothesized inhibition of the Prostaglandin Synthesis Pathway.

Analgesic Activity

The pain-relieving (analgesic) effects of these compounds are likely a direct consequence of their anti-inflammatory action. By inhibiting prostaglandin synthesis, they reduce the sensitization of peripheral nerve endings to painful stimuli.[11] Additionally, some NSAIDs can cross the blood-brain barrier and exert central analgesic effects by inhibiting prostaglandin synthesis within the central nervous system.[3]

Potential Anticancer Activity and Involvement of the NF-κB Pathway

Chronic inflammation is a known risk factor for the development of certain cancers. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines.[12][13] The NF-κB signaling pathway is often constitutively active in cancer cells, promoting cell survival, proliferation, and metastasis.[14][15][16] Given the interplay between inflammation and cancer, and the role of COX-2 in both processes, it is plausible that derivatives of this compound could exhibit anticancer activity by modulating the NF-κB pathway, in addition to their COX-inhibitory effects.

Figure 2: Potential modulation of the NF-κB Signaling Pathway.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is essential. The following protocols provide a framework for the in vitro and in vivo evaluation of this compound derivatives.

In Vitro Assays

This assay is fundamental to determining the primary mechanism of action of the test compounds.

-

Principle: The inhibitory activity of the compounds is measured by quantifying the reduction in the enzymatic activity of COX-1 and COX-2. This can be achieved through various methods, including fluorometric or colorimetric assays that detect the products of the COX reaction.[17][18][19]

-

Step-by-Step Methodology:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the reaction buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2).[20]

-

Add the test compound or a known inhibitor (e.g., celecoxib for COX-2, indomethacin for both) as a positive control, and a vehicle control (e.g., DMSO).[17][21]

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.[17]

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[20][21]

-

Measure the product formation over time using a plate reader at the appropriate wavelength for the chosen detection method (e.g., fluorescence at Ex/Em = 535/587 nm).[18]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) value.[17][21]

-

It is crucial to assess the toxicity of the compounds to determine a therapeutic window.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.[22][23][24]

-

Step-by-Step Methodology:

-

Seed cells (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.[23]

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).[23][24]

-

Add MTT solution to each well and incubate for a few hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[22]

-

Figure 3: A typical experimental workflow for evaluating novel compounds.

In Vivo Assays

Animal models are essential for evaluating the efficacy of the compounds in a whole organism.

This is a standard model for assessing acute anti-inflammatory activity.[25][26]

-

Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

-

Step-by-Step Methodology:

-

Administer the test compound or a vehicle control to groups of rats. A standard drug like indomethacin or celecoxib should be used as a positive control.[25]

-

After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

-

This model is used to evaluate peripheral analgesic activity.[27][28][29][30]

-

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response in mice. Analgesic compounds reduce the number of writhes.[28]

-

Step-by-Step Methodology:

-

Administer the test compound, a vehicle control, or a standard analgesic (e.g., aspirin) to groups of mice.[30]

-

After a specified time (e.g., 30-60 minutes), inject a solution of acetic acid intraperitoneally into each mouse.[29][30]

-

Immediately place each mouse in an individual observation chamber and count the number of writhes for a set period (e.g., 20 minutes).[29]

-

Calculate the percentage of inhibition of writhing for each group compared to the control group.[28]

-

Data Presentation and Interpretation

All quantitative data from these assays should be presented clearly for comparative analysis.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cytotoxicity (MCF-7) IC50 (µM) | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) |

| Derivative 1 | ||||||

| Derivative 2 | ||||||

| Celecoxib | ||||||

| Ketoprofen |

Data in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound derivatives represent a promising class of compounds with the potential for significant anti-inflammatory and analgesic activities. Their structural similarity to established NSAIDs like ketoprofen provides a strong rationale for investigating their inhibitory effects on cyclooxygenase enzymes. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these compounds, from in vitro mechanistic studies to in vivo efficacy models. Through rigorous scientific investigation, the therapeutic potential of this novel chemical series can be thoroughly elucidated, potentially leading to the development of new and improved treatments for inflammatory conditions and pain.

References

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link][12]

-

Park, J. Y., et al. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical Immunology, 119(3), 229-240. [Link][6]

-

Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link][13]

-

Sun, S. C. (2011). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Bioscience, 16, 2671-2679. [Link][14]

-

Markowitz, J. S., & Gentry, A. D. (2013). Prostaglandin E 2 synthesis pathway. ResearchGate. [Link][8]

-

Kamal, F., et al. (2022). Prostaglandin E2 synthesis and secretion: The role of PGE2 synthases. ResearchGate. [Link][7]

-

Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link][15]

-

Afifi, W. E., et al. (2023). The process of PGE2 synthesis. Arachidonic acid is released from the... ResearchGate. [Link][9]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link][16]

-

Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link][28]

-

Cytotoxicity Assays | Life Science Applications. (n.d.). Enzo Life Sciences. [Link][31]

-

Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 669-680. [Link][32]

-

de Cássia da Silveira e Sá, R., et al. (2014). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 24(5), 551-558. [Link][29]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link][18]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. [Link][23]

-

Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2023). International Journal of Innovative Science and Research Technology, 8(5), 1436-1443. [Link][30]

-

Wang, Y., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 2977-2983. [Link][21]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link][19]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications, 8(3), 1148-1156. [Link][24]

-

Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn. (2022). Molecules, 27(21), 7586. [Link][11]

-

Rieu, J. P., et al. (1986). Bulky amine analogues of ketoprofen: potent antiinflammatory agents. Journal of Medicinal Chemistry, 29(8), 1563-1569. [Link][1]

-

Synthesis and in silico study of new ketoprofen derivatives. (2019). SciSpace. [Link][2]

-

A Review on New Uses of Ketoprofen and Its Role in Clinical Practices. (2023). IOSR Journal of Dental and Medical Sciences, 22(8), 45-49. [Link][3]

-

What is the mechanism of Ketoprofen? (2024). Patsnap Synapse. [Link][4]

-

Pharmacology of Ketoprofen (Ketofen) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2023, February 24). YouTube. [Link][5]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1380-1394. [Link][25]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules, 28(13), 5123. [Link][33]

-

Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. (1993). Arzneimittelforschung, 43(6), 659-663. [Link][26]

Sources

- 1. Bulky amine analogues of ketoprofen: potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ijres.org [ijres.org]

- 4. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 14. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. assaygenie.com [assaygenie.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. ijprajournal.com [ijprajournal.com]

- 25. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vivo analgesic activity: Significance and symbolism [wisdomlib.org]

- 28. In-Vivo Models for Management of Pain [scirp.org]

- 29. scielo.br [scielo.br]

- 30. ijisrt.com [ijisrt.com]

- 31. opentrons.com [opentrons.com]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

Strategic In Vitro Evaluation of Novel Cyclopentane Carboxylic Acid Derivatives: A Roadmap from Hit Identification to Lead Prioritization

An In-Depth Technical Guide:

As the landscape of drug discovery evolves, the imperative to identify robust drug candidates early in the pipeline has never been more critical. The high attrition rates of compounds failing in later stages due to poor efficacy or unforeseen toxicity underscore the need for a comprehensive and strategically designed in vitro evaluation cascade.[1][2] This guide provides a detailed framework for the multifaceted in vitro assessment of novel cyclopentane carboxylic acid derivatives, a chemical scaffold of significant interest in medicinal chemistry.

Authored from the perspective of a Senior Application Scientist, this document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven progression of assays, beginning with foundational characterization and moving through primary biological screening to early safety and pharmacokinetic profiling. The core philosophy is to build a self-validating data package for each compound, enabling researchers and drug development professionals to make informed, data-driven decisions, thereby conserving resources and accelerating the journey toward viable clinical candidates.

Chapter 1: Foundational Physicochemical & Stability Profiling: The Non-Negotiable First Pass

Before any biological assessment, understanding the fundamental properties of a novel chemical entity (NCE) is paramount. Biological assays are typically conducted in aqueous buffer systems; a compound that is poorly soluble or unstable under these conditions will yield data that is, at best, misleading and, at worst, entirely artifactual. This initial phase ensures the integrity of all subsequent biological data.

Aqueous Solubility Assessment

The solubility of a compound dictates its ability to be absorbed and distributed in the body and directly impacts the reliability of in vitro assays. For cyclopentane carboxylic acid derivatives, the presence of the carboxylic acid group suggests pH-dependent solubility.

Rationale: A compound that precipitates in the assay medium will have an actual concentration far lower than the nominal concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value). Kinetic solubility assays are often employed for high-throughput screening.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring absorbance at ~620 nm on a plate reader.

-

Data Analysis: The solubility limit is defined as the highest concentration at which no significant precipitation is observed compared to a buffer-only control.

Lipophilicity (LogD) Determination

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its ability to cross cell membranes. It influences absorption, distribution, metabolism, and excretion (ADME). The distribution coefficient, LogD, is used for ionizable molecules like carboxylic acids, as it is pH-dependent.

Rationale: Compounds that are too hydrophilic may have poor membrane permeability, while those that are too lipophilic may exhibit poor solubility, high plasma protein binding, and non-specific toxicity. A balanced LogD is often sought.

Experimental Protocol: Shake-Flask Method for LogD7.4

-

Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase with the other by mixing and allowing them to separate.

-

Compound Addition: Add a known amount of the test compound to the biphasic system.

-

Equilibration: Vigorously shake the mixture for 1-3 hours to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the compound concentration using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Chapter 2: Primary Biological Screening: Unveiling Therapeutic Potential

Once the foundational properties are understood, the next logical step is to screen for biological activity. This phase is designed to answer the fundamental question: "Does this compound have the desired biological effect?" The specific assays employed will depend on the therapeutic hypothesis for the cyclopentane carboxylic acid derivatives (e.g., anticancer, anti-inflammatory, antiviral).

Cytotoxicity and Cell Viability Assays

This is the initial and most crucial biological screen. It determines the concentration at which a compound is toxic to cells, which is the desired outcome for an anticancer agent but a liability for most other indications.[3][4] The MTT and XTT assays are colorimetric methods widely used for this purpose.[5][6][7]

Causality: These assays measure the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[6][7] The amount of formazan produced is directly proportional to the number of living cells. The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step required for the MTT assay.

Experimental Protocol: XTT Cell Viability Assay

-